Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of oxazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The presence of fluorine and methyl groups further enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the oxazole and thiazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a cycloaddition reaction involving nitrile oxides and alkenes . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the oxazole ring to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity. This binding often occurs through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes. The fluorine atom enhances the compound’s binding affinity by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, such as:
- Methyl 3-fluoro-5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16FN3O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H16FN3O4S/c1-4-25-17(24)15-10(3)20-18(27-15)21-16(23)13-8-14(26-22-13)11-6-5-9(2)12(19)7-11/h5-8H,4H2,1-3H3,(H,20,21,23) |
InChI Key |
LYQWZKDIWVVSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.